molecular formula C15H19N3 B589044 N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 CAS No. 244094-71-1

N-Methyl-N,N-bis(2-pyridylethyl)amine-d3

Cat. No.: B589044
CAS No.: 244094-71-1
M. Wt: 244.356
InChI Key: PQHKIDBZBKQYMR-FIBGUPNXSA-N
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Description

N-Methyl-N,N-bis(2-pyridylethyl)amine is a chemical compound with the molecular formula C15H19N3 and a molecular weight of 241.33 . It is used as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes .


Synthesis Analysis

The synthesis of N-Methyl-N,N-bis(2-pyridylethyl)amine involves the use of 2-Vinylpyridine and Betahistine dihydrochloride . The reaction conditions include the addition of ammonium chloride in toluene at 85-86°C for 60 hours .


Molecular Structure Analysis

The molecular structure of N-Methyl-N,N-bis(2-pyridylethyl)amine is represented by the formula C15H19N3 . For a detailed molecular structure, please refer to specialized chemical databases or software.


Chemical Reactions Analysis

N-Methyl-N,N-bis(2-pyridylethyl)amine is used as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes . Further details about its chemical reactions can be found in specialized chemistry literature.


Physical and Chemical Properties Analysis

N-Methyl-N,N-bis(2-pyridylethyl)amine has a molecular weight of 241.33 and a molecular formula of C15H19N3 . It has a boiling point of 126-127°C (at 0.08 Torr), a predicted density of 1.067±0.06 g/cm3, and a predicted pKa of 8.17±0.50 . It is a solid and its color ranges from pale yellow to light yellow .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 can be synthesized through a reaction involving 2-vinylpyridine and betahistine dihydrochloride. The reaction typically requires a base to facilitate the formation of the desired product . The process involves the following steps:

    Starting Materials: 2-vinylpyridine and betahistine dihydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This makes it a valuable tool in research applications where tracking the fate of the compound is essential .

Properties

IUPAC Name

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKIDBZBKQYMR-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC=CC=N1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858022
Record name N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244094-71-1
Record name 2-Pyridineethanamine, N-(methyl-d3)-N-[2-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244094-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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